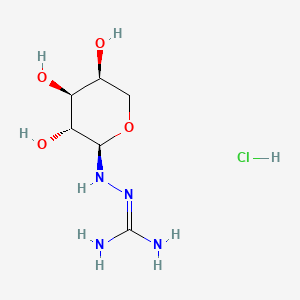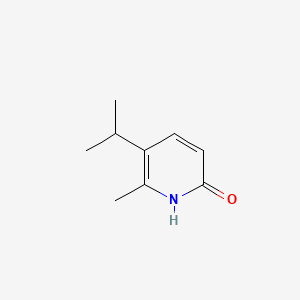
H-Met-lys-oh formiate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Met-Lys-OH formiate salt is a bioactive peptide . It has a molecular formula of C12H25N3O5S and a molecular weight of 323.408.
Molecular Structure Analysis
The molecular structure of H-Met-Lys-OH formiate salt consists of 12 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom. The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of H-Met-Lys-OH formiate salt are not fully detailed in the available resources. It has a molecular weight of 323.41 .Scientific Research Applications
Life Science Research
“H-Met-lys-oh formiate salt” is used in life science research . It’s provided by specialist distributors like Amerigo Scientific and Alfa Chemistry for experimental and research use. However, the specific applications in life science research are not detailed in the available resources.
Pharmaceutical Testing
This compound is used in pharmaceutical testing . High-quality reference standards of “H-Met-lys-oh formiate salt” are available for accurate results .
Biochemical and Physiological Actions
“Met-Lys formate salt” is a dipeptide . Dipeptides are used in various biochemical and physiological studies due to their role in protein synthesis and other biological processes .
Thermal Energy Storage
Formate salts, including “Met-Lys formate salt”, are being examined as potential phase change materials (PCMs) for middle-high temperature (≤250 °C) latent heat thermal energy storage applications . The thermophysical properties of three formate salts were characterized: pure sodium formate and binary blends of sodium/potassium formate and sodium/calcium formate .
Source of Highly Reactive CO2 Radical Anions
In some studies, a formate salt compound is used as the source of highly reactive CO2 radical anions . This can be useful in various chemical reactions and processes .
Corrosion Studies
Formate salts, including “Met-Lys formate salt”, are used in corrosion studies . For example, mild carbon steel was immersed in molten sodium formate for up to 2000 hours. Sodium formate was found to be non-corrosive, as calculated by mass loss and confirmed by cross-sectional high-resolution microscopy .
Mechanism of Action
Safety and Hazards
Safety measures for handling H-Met-Lys-OH formiate salt include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid;formic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTFBBAHFWVVKS-OZZZDHQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745597 |
Source


|
| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Met-lys-oh formiate salt | |
CAS RN |
104809-21-4 |
Source


|
| Record name | L-Methionyl-L-lysine--formic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-2-propen-1-yl)oxy]-1,3-benzothiazole](/img/structure/B561441.png)


![XYLOSE, D-, [1-14C]](/img/no-structure.png)

![2-Nitrooctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B561447.png)



![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)

